Bienvenue dans la boutique en ligne BenchChem!

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Chiral chromatography Process chemistry Stereochemical integrity

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS 865774-84-1, molecular formula C15H19F2NO2, molecular weight 283.31 g/mol) is a fluorinated tetralin-substituted L-norvaline derivative. This compound is the (2R)-configured diastereomer of the key carboxylic acid intermediate employed in the synthesis of nirogacestat (PF-03084014 / PF-3084014), an FDA-approved oral gamma-secretase inhibitor indicated for progressing desmoid tumors.

Molecular Formula C15H19F2NO2
Molecular Weight 283.31 g/mol
CAS No. 865774-84-1
Cat. No. B3331972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
CAS865774-84-1
Molecular FormulaC15H19F2NO2
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F
InChIInChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)
InChIKeyFLNXVLGQDJBZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS 865774-84-1): Stereochemically Defined Tetralin-Amino Acid Intermediate for Nirogacestat Synthesis & Impurity Control


L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS 865774-84-1, molecular formula C15H19F2NO2, molecular weight 283.31 g/mol) is a fluorinated tetralin-substituted L-norvaline derivative . This compound is the (2R)-configured diastereomer of the key carboxylic acid intermediate employed in the synthesis of nirogacestat (PF-03084014 / PF-3084014), an FDA-approved oral gamma-secretase inhibitor indicated for progressing desmoid tumors [1]. The compound is typically supplied at ≥98% purity and is stored under refrigerated (2–8°C), dry conditions . Its primary scientific value lies in its defined stereochemistry at the tetralin C-2 position, which is opposite to the (2S)-configuration required for the active pharmaceutical ingredient (API) [2].

Why L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- Cannot Be Replaced by the (2S)-Diastereomer or Unsubstituted Norvaline


The (2R)- and (2S)-diastereomers of this tetralin-norvaline intermediate are not interchangeable in nirogacestat synthesis or analytical workflows. The (2S)-configured isomer (CAS 865774-79-4) is the process intermediate that yields the therapeutically active (S,S)-diastereomer of nirogacestat, exhibiting gamma-secretase IC50 values of 6.2 nM (cell-free assay) and 1.2 nM (whole-cell assay) [1]. The (2R)-configured isomer (CAS 865774-84-1) is the undesired diastereomer generated during reductive amination of difluorotetralone with (S)-norvaline esters and must be separated by chiral HPLC to maintain stereochemical integrity of the API [2]. Unsubstituted L-norvaline lacks the 6,8-difluorotetralin pharmacophore entirely and has no gamma-secretase inhibitory activity. Therefore, procurement of the correct stereoisomer is critical: the (2R)-isomer serves exclusively as an impurity reference standard or chiral separation method development tool, whereas the (2S)-isomer is the productive intermediate for API synthesis [3].

Quantitative Differentiation Evidence for L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS 865774-84-1)


Diastereomeric Separation Requirement in Nirogacestat Synthesis: (2R) vs. (2S) Configurational Assignment by Chiral HPLC and X-Ray Crystallography

In the published synthetic route for nirogacestat (Brodney et al., 2011), reductive amination of 6,8-difluoro-2-tetralone (compound 10) with (S)-Boc-norvaline tert-butyl ester generates a mixture of two diastereomers at the tetralin C-2 position, which are separated by chiral HPLC to afford the desired (2S)-configured intermediate 11 as the single diastereomer [1]. The undesired diastereomer separated in this step corresponds to the (2R)-configured compound (CAS 865774-84-1). The stereochemistry of the desired (2S)-diastereomer was unequivocally confirmed by single-crystal X-ray analysis [1]. This diastereomer separation is critical: the (2R)-diastereomer, if carried forward, would yield the (R,S)-nirogacestat diastereomer, which lacks the pharmacological activity profile of the approved (S,S)-API [2]. The patent literature (US 12,110,277) explicitly identifies that known routes offer few points for impurity control and that stereochemical integrity must be maintained through the process [3].

Chiral chromatography Process chemistry Stereochemical integrity Nirogacestat synthesis

Impurity Reference Standard Utility: (2R)-Isomer as Nirogacestat Process Impurity Marker vs. (2S)-Isomer as API Intermediate

Vendor reference standard catalogs differentiate the (2R)- and (2S)-diastereomers by application, not merely by CAS number. The (2S)-diastereomer (CAS 865774-79-4) is listed as 'Nirogacestat Impurity 10' by SynZeal and as 'N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline' by Fujifilm Wako Pure Chemical [1]. The (2R)-diastereomer (CAS 865774-84-1) is offered separately as a distinct research chemical, typically at 98% purity, by vendors including Leyan and Chemscene . The UPLC-LCMS method recently developed and validated for nirogacestat impurity profiling (Thrinath et al., 2025) establishes the analytical framework within which such diastereomerically pure reference standards are required for peak identification, system suitability, and relative retention time determination [2]. Without the (2R)-diastereomer reference standard, accurate quantification of this specific stereochemical impurity in API batches is not achievable, as the (2S)-isomer cannot serve as a retention time marker for its own diastereomer.

Reference standard Impurity profiling Method validation ANDA submission

Pharmacological Activity Divergence: Class-Level SAR Evidence That (2S)-Configuration Is Essential for Gamma-Secretase Inhibition

The Brodney et al. (2011) SAR study of the tetralin amino imidazole series establishes that only the single (2S)-configured diastereomer of intermediate 11 is carried forward to generate biologically active compounds [1]. The final clinical candidate PF-3084014 (nirogacestat), bearing (S)-configuration at both the tetralin C-2 and norvaline C-2 positions, exhibits gamma-secretase IC50 values of 6.2 nM (cell-free assay using HeLa cell membranes) and 1.2 nM (whole-cell assay using H4 APPSw cells) [2]. The (R,R)-diastereomer of nirogacestat is sold separately (e.g., NGT51H by Molcan) as a research tool for off-target profiling . Although the isolated (2R)-norvaline intermediate (CAS 865774-84-1) has not been independently profiled in a published gamma-secretase assay, the consistent SAR across the tetralin-amino imidazole series demonstrates that the (2R)-configuration at the tetralin C-2 position abolishes the spatial orientation of the difluorophenyl ring required for gamma-secretase binding, resulting in a dramatic loss of inhibitory activity relative to the (2S)-configured diastereomer [1].

Structure-activity relationship Gamma-secretase inhibition Diastereomer potency Pfizer tetralin series

Process Patent Emphasis on Diastereomer Control: USPTO 12,110,277 Establishes Necessity for (2R)-Isomer Reference Availability

US Patent 12,110,277 (Synthesis of Nirogacestat, issued October 8, 2024) explicitly states that 'a known route of synthesizing nirogacestat offers few points for the control of impurities other than at the final isolation' and that 'if control of impurities is not optimal in the late stage intermediates, impurities are likely to be present in the product at reportable levels' [1]. The patent further notes that the published route 'exhibits a low yield when a norvaline moiety and tetralone fragments are coupled' and identifies the need 'for developing a new route to introduce additional control points to purge impurities and minimize any loss of stereochemical integrity' [1]. The (2R)-diastereomer (CAS 865774-84-1) is precisely the stereochemical impurity generated during norvaline–tetralone coupling whose levels must be controlled. The patent's emphasis on improved diastereomer control through CDI-mediated activation of the norvaline carboxylic acid (Compound 9 → Compound 10) is designed to minimize epimerization at the norvaline α-carbon, but the tetralin C-2 stereocenter is established earlier in the synthesis and must be verified by chiral chromatographic analysis against an authentic (2R)-diastereomer reference [1].

Process patent Stereochemical impurity Quality-by-design Nirogacestat manufacturing

Validated Application Scenarios for L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS 865774-84-1) in Pharmaceutical R&D and Quality Control


Chiral HPLC Method Development for Nirogacestat Intermediate Diastereomer Separation

Analytical chemistry teams developing or validating chiral HPLC methods for the separation of (2S)- and (2R)-diastereomers of the nirogacestat key intermediate require an authenticated sample of CAS 865774-84-1 as the late-eluting or early-eluting diastereomer marker. The Brodney et al. (2011) paper establishes that the diastereomer mixture from reductive amination is resolved by chiral HPLC, and the (2S)-diastereomer is assigned by X-ray crystallography [1]. Using the (2R)-reference standard allows determination of relative retention time (RRT), resolution factor (Rs), and limit of quantification (LOQ) for this specific process impurity. This is directly relevant to USP/EP monograph development and ICH Q3A/B impurity threshold compliance.

Impurity Profiling and Forced Degradation Studies for Nirogacestat ANDA Submissions

The validated UPLC-LCMS method published by Thrinath et al. (2025) for nirogacestat impurity profiling under ICH stress conditions (acid/base hydrolysis, oxidation, photolysis, thermal degradation) requires characterized reference standards for each known impurity [1]. CAS 865774-84-1 serves as the stereochemical impurity standard corresponding to epimerization at the tetralin C-2 position. Its inclusion in system suitability mixtures enables accurate identification and quantification of this diastereomer in stressed samples, supporting ANDA filing requirements for demonstration of method specificity and impurity fate tracking.

Process Chemistry Optimization for Stereochemical Integrity in Nirogacestat Manufacturing

Per US Patent 12,110,277, nirogacestat manufacturing processes must demonstrate control of stereochemical impurities at multiple points, not solely at final API isolation [1]. Process chemists use CAS 865774-84-1 to spike crude reaction mixtures at 0.10–0.15% levels to validate that each unit operation (reductive amination, ester hydrolysis, CDI activation, amide coupling) effectively purges the (2R)-diastereomer. Quantitative tracking of this impurity across the synthetic sequence provides the data needed for quality-by-design (QbD) process characterization and definition of proven acceptable ranges for critical process parameters.

Pharmacopeial Reference Standard Qualification for Compendial Nirogacestat Monographs

As nirogacestat drug substance monographs advance toward inclusion in USP and Ph.Eur., the (2R)-diastereomer intermediate (CAS 865774-84-1) and its corresponding final API diastereomer will be required as qualified reference standards for the 'Related Substances' test. Procurement of highly pure (≥98%), well-characterized material is a prerequisite for collaborative qualification studies involving NMR, HRMS, IR, and chromatographic purity assignment. The compound must be stored under refrigerated conditions to prevent degradation, and certificates of analysis must document identity, assay, and chromatographic purity suitable for regulatory submission .

Quote Request

Request a Quote for L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.